Azetidin-1-yl(furan-2-yl)methanone
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Overview
Description
Azetidin-1-yl(furan-2-yl)methanone is a compound that features both an azetidine ring and a furan ring The azetidine ring is a four-membered nitrogen-containing heterocycle, while the furan ring is a five-membered oxygen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidin-1-yl(furan-2-yl)methanone typically involves multicomponent reactions (MCRs). One common method is the reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide . This one-pot synthesis approach is advantageous due to its efficiency and the ability to produce structurally diverse compounds.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are often applied to optimize the synthesis process, reduce waste, and improve yield.
Chemical Reactions Analysis
Types of Reactions
Azetidin-1-yl(furan-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The azetidine ring can be reduced to form azetane derivatives.
Substitution: Both the furan and azetidine rings can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various substituted this compound derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.
Scientific Research Applications
Azetidin-1-yl(furan-2-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a scaffold for the development of biologically active molecules, including enzyme inhibitors and receptor agonists/antagonists.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of azetidin-1-yl(furan-2-yl)methanone involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The furan ring can participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Azetidin-2-ones: These compounds also contain an azetidine ring but differ in their substitution patterns and functional groups.
Furan-2-yl(phenyl)methanone: This compound features a furan ring and a phenyl group, differing from azetidin-1-yl(furan-2-yl)methanone in its aromatic substitution.
Uniqueness
This compound is unique due to its combination of azetidine and furan rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
azetidin-1-yl(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-8(9-4-2-5-9)7-3-1-6-11-7/h1,3,6H,2,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOOZEICCKRLTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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